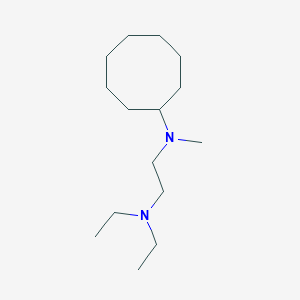
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide, also known as Etonitazene, is a synthetic opioid that has been extensively researched for its potential use in pain management. This compound has been found to have high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. In
科学研究应用
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in pain management. It has been found to have high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. This makes it a promising candidate for the development of new opioid analgesics. Additionally, 1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide has been investigated for its potential use in the treatment of addiction to other opioids.
作用机制
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and other effects associated with opioids such as sedation, respiratory depression, and euphoria. It also activates the reward pathway in the brain, leading to the development of tolerance and dependence with chronic use.
Biochemical and Physiological Effects:
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide produces a range of biochemical and physiological effects in the body, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction, tolerance, and withdrawal symptoms with chronic use.
实验室实验的优点和局限性
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide has several advantages for use in laboratory experiments, including its high affinity for the mu-opioid receptor and its potential use in the development of new opioid analgesics. However, its potential for addiction, tolerance, and withdrawal symptoms make it a challenging compound to work with in the laboratory.
未来方向
There are several future directions for research on 1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide, including the development of new opioid analgesics based on its structure, the investigation of its potential use in the treatment of addiction to other opioids, and the study of its biochemical and physiological effects in the body. Additionally, further research is needed to better understand the mechanisms underlying the development of tolerance and addiction with chronic use of this compound.
Conclusion:
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide is a synthetic opioid that has been extensively studied for its potential use in pain management. It has high affinity for the mu-opioid receptor and produces a range of biochemical and physiological effects in the body. While it has several advantages for use in laboratory experiments, its potential for addiction, tolerance, and withdrawal symptoms make it a challenging compound to work with. Further research is needed to better understand the mechanisms underlying the development of tolerance and addiction with chronic use of this compound, and to explore its potential for the development of new opioid analgesics and the treatment of addiction to other opioids.
合成方法
1-ethyl-6-methoxy-4-oxo-N-2-pyrimidinyl-1,4-dihydro-3-quinolinecarboxamide can be synthesized through a multistep process that involves the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-chloro-1-ethoxycarbonyl-3-(4-methoxyphenyl)-1,4-dihydroquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product.
属性
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-pyrimidin-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-3-21-10-13(16(23)20-17-18-7-4-8-19-17)15(22)12-9-11(24-2)5-6-14(12)21/h4-10H,3H2,1-2H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLMTOANNHGTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-methoxy-4-oxo-1,4-dihydro-quinolin e-3-carboxylic acid pyrimidin-2-ylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5159650.png)
![N-(4-fluorobenzyl)-3-{1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5159663.png)

![methyl 4-methyl-2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5159680.png)
![ethyl 2-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B5159686.png)
![2-[benzyl(methyl)amino]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5159688.png)
![1-[2-(allyloxy)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5159694.png)
![N,N-dimethyl-5-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-2-furamide](/img/structure/B5159701.png)
![6-(2,4-dimethoxyphenyl)-2-(methylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5159708.png)
![4-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5159716.png)
![N'-[methoxy(phenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5159722.png)
![{4-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5159726.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5159728.png)
